molecular formula C12H14O5 B597329 Dimethyl 2-(4-hydroxyphenyl)succinate CAS No. 136705-25-4

Dimethyl 2-(4-hydroxyphenyl)succinate

Cat. No.: B597329
CAS No.: 136705-25-4
M. Wt: 238.239
InChI Key: DNPMXTYMJAPZNT-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-hydroxyphenyl)succinate is a chemical compound with the formula C12H14O5 . It is used in laboratory chemicals and for the synthesis of other substances .


Molecular Structure Analysis

The structure of this compound was analyzed by Fourier transform infrared (FTIR) and proton nuclear magnetic resonance (1H NMR) spectroscopy . The weight-average molecular weight (Mw) of the samples varied from 39,300 to 46,200 g/mol, and the molar mass dispersity (Đ) from 2.16 to 2.31 .


Chemical Reactions Analysis

The esterification of succinic acid to form dimethyl succinate has been analyzed . Reactive distillation and a tubular reactor followed by separation of components from the reaction mixture were considered and evaluated .

Scientific Research Applications

  • Dimethyl (chromen-3-yl)-(dialkoxyphosphoryl)succinates, prepared from reactions involving 4-hydroxycoumarin, demonstrate potential in synthetic organic chemistry (Nicolaides et al., 2011).

  • Certain derivatives of Dimethyl 2-(4-hydroxyphenyl)succinate have shown to stimulate respiration in rat liver mitochondria, highlighting their potential in biological studies (Hamon et al., 1982).

  • New compounds isolated from the marine fungus Penicillium griseofulvum, including 4-hydroxyphenethyl methyl succinate, have been evaluated for their antioxidant properties and potential in cancer cell line studies (Wang et al., 2009).

  • Research on the iterative construction of 4-substituted-3-hydroxy benzoic acids from unsaturated aldehydes and dimethyl succinate has been conducted, contributing to the field of organic chemistry (Brenna et al., 1997).

  • Dimethyl 2-(3-(phenyltellanyl) propanamido) succinate, a new telluroamino acid derivative, has been evaluated for its antioxidant and toxicological effects, demonstrating relevance in pharmacological and toxicological research (Meinerz et al., 2010).

  • Studies on insulinotropic potential of various esters of succinic acid, including their effects on insulin release, contribute to diabetes research (Ladrière et al., 1998).

  • Research on biosynthetic activity stimulated by novel succinate esters in rat pancreatic islets provides insights into their potential use in diabetes treatment (Laghmich et al., 1998).

  • Studies on the synthesis and characterization of liquid crystalline polyesters containing succinic acid reveal applications in material science and polymer chemistry (Jaisankar et al., 1997).

Mechanism of Action

While there isn’t specific information available on the mechanism of action of Dimethyl 2-(4-hydroxyphenyl)succinate, a related compound, succinate, has been studied in the context of ischemia/reperfusion (IR) injury . During ischemia, the citric acid cycle metabolite succinate builds up. Upon reperfusion, this succinate is oxidized rapidly by succinate dehydrogenase (SDH), driving a burst of reactive oxygen species production .

Safety and Hazards

The safety data sheet for a related compound, Diethyl succinate, indicates that it is a combustible liquid . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and storing in a cool, well-ventilated place . In case of contact with skin or eyes, or if swallowed, immediate medical attention is advised .

Properties

IUPAC Name

dimethyl 2-(4-hydroxyphenyl)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-16-11(14)7-10(12(15)17-2)8-3-5-9(13)6-4-8/h3-6,10,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPMXTYMJAPZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80741282
Record name Dimethyl 2-(4-hydroxyphenyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136705-25-4
Record name Dimethyl 2-(4-hydroxyphenyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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